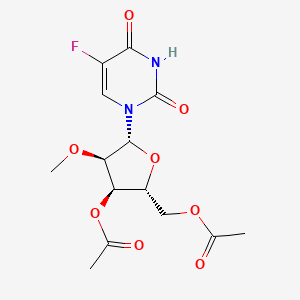

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Übersicht

Beschreibung

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is a chemically modified nucleoside. It is known for its significant role in the research of viral infections, particularly hepatitis B and hepatitis C. The compound has a molecular formula of C14H17FN2O8 and a molecular weight of 360.29 g/mol.

Vorbereitungsmethoden

The synthesis of 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine involves several steps. One common method includes the acetylation of 5-fluoro-2’-O-methyluridine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine . The reaction conditions often involve maintaining the temperature at around 0°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antiviral Research

One of the primary applications of 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine is in antiviral research. Its structural modifications allow it to mimic natural nucleosides, facilitating its incorporation into viral RNA during replication processes. This incorporation disrupts normal viral function, effectively inhibiting viral replication. Notable studies have demonstrated its efficacy against various strains of viruses, particularly those responsible for respiratory infections .

Medicinal Chemistry

In addition to its antiviral properties, this compound is utilized in medicinal chemistry for:

- Development of Nucleoside Analogues : The compound serves as a precursor for synthesizing other nucleoside analogues that may have enhanced therapeutic profiles.

- Drug Design : Its unique properties make it an attractive candidate for designing new antiviral drugs that can overcome resistance mechanisms found in various viruses.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical and laboratory settings:

- Study on Respiratory Viruses : A study demonstrated that this compound significantly inhibited the replication of influenza virus strains, showing promise as a therapeutic agent against respiratory infections.

- Nucleoside Analog Development : Research focused on synthesizing various nucleoside analogs using this compound as a starting material, leading to the discovery of new antiviral agents with improved efficacy.

- Mechanistic Studies : Investigations into the interactions between this compound and viral enzymes revealed insights into how structural modifications can enhance antiviral activity.

Wirkmechanismus

The compound exerts its effects by interfering with the viral replication process. It targets specific enzymes involved in the synthesis of viral RNA, thereby inhibiting the replication of the virus. The molecular pathways involved include the inhibition of RNA-dependent RNA polymerase, which is crucial for viral replication.

Vergleich Mit ähnlichen Verbindungen

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is unique due to its specific modifications, which enhance its antiviral properties. Similar compounds include:

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine: This compound also exhibits antiviral properties but differs in its molecular structure and specific targets.

5-Fluorouridine: Another nucleoside analog with antiviral activity, but it lacks the acetyl and methyl modifications present in 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine.

These modifications make 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine particularly effective in its role, distinguishing it from other similar compounds.

Biologische Aktivität

3',5'-Di-O-acetyl-5-fluoro-2'-O-methyluridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes current findings on the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a fluorinated derivative of uridine, characterized by the presence of acetyl groups at the 3' and 5' positions and a fluorine atom at the 5-position of the pyrimidine ring. The synthesis typically involves acetylation reactions followed by fluorination processes, which can be optimized to yield high purity products suitable for biological testing.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against RNA viruses. Its mechanism appears to involve incorporation into viral RNA, leading to termination of viral replication. For instance, studies have shown that similar fluorinated nucleosides can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) through competitive inhibition of nucleoside triphosphate substrates required for viral RNA synthesis .

Antitumor Activity

The compound's structural similarity to naturally occurring nucleosides allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxicity was assessed using MTT assays, revealing significant dose-dependent effects .

The biological activity of this compound is attributed to several mechanisms:

- Incorporation into Nucleic Acids : The compound can be incorporated into RNA strands during replication, disrupting normal function.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleotide metabolism or RNA polymerization.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to cell death .

In Vitro Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability. For example:

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of DNA synthesis |

These findings highlight its potential as a therapeutic agent in oncology.

Animal Studies

While in vitro results are promising, animal studies are necessary to evaluate pharmacokinetics and toxicity profiles. Preliminary studies using murine models have indicated that the compound exhibits favorable absorption characteristics and low systemic toxicity at therapeutic doses. Further research is needed to establish its efficacy in vivo and potential side effects .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFKGGOQOTYTGP-PRULPYPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.